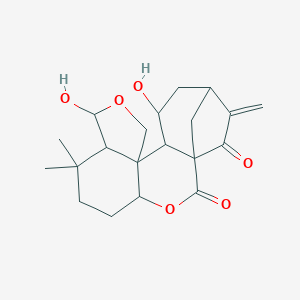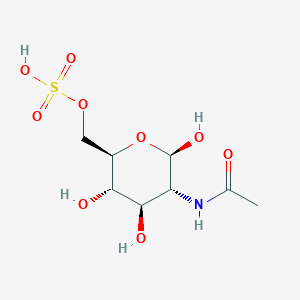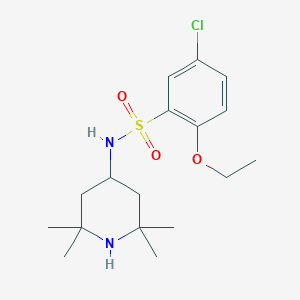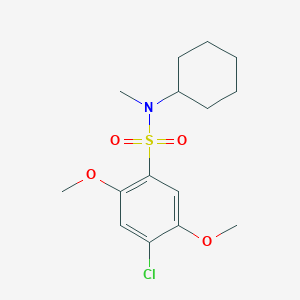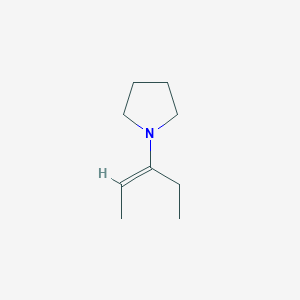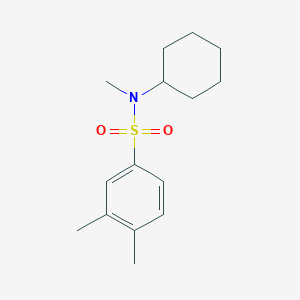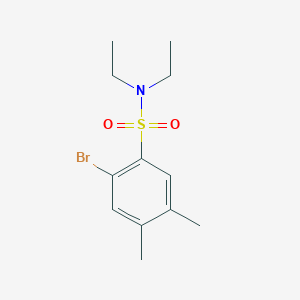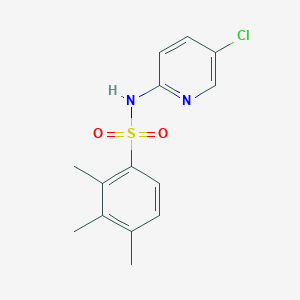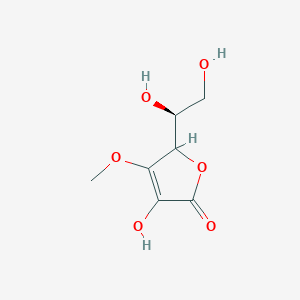
3-O-Methylascorbic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methylascorbic acid, also known as Ester-C, is a water-soluble vitamin C derivative that has been widely researched for its potential health benefits. Unlike traditional vitamin C, which can cause gastrointestinal discomfort and has a short half-life, 3-O-Methylascorbic acid has been shown to have improved bioavailability and longer-lasting effects.
Mécanisme D'action
The mechanism of action of 3-O-Methylascorbic acid is believed to be similar to that of traditional vitamin C. Both compounds are antioxidants that can neutralize free radicals and protect against oxidative stress. However, 3-O-Methylascorbic acid has been shown to have improved stability and bioavailability, which could make it a more effective antioxidant than traditional vitamin C.
Biochemical and Physiological Effects:
Studies have shown that 3-O-Methylascorbic acid may have a range of biochemical and physiological effects. For example, it has been suggested that this compound may help to improve skin hydration and reduce the appearance of fine lines and wrinkles. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory skin conditions. Other potential benefits of 3-O-Methylascorbic acid include enhanced immune function, improved wound healing, and protection against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-O-Methylascorbic acid in lab experiments is its improved stability and bioavailability. This can make it easier to work with and more effective than traditional vitamin C. However, there are also some limitations to using this compound. For example, it may be more expensive than traditional vitamin C, and there may be fewer suppliers available. Additionally, some researchers may prefer to use traditional vitamin C due to its long history of use and well-established safety profile.
Orientations Futures
There are many potential future directions for research on 3-O-Methylascorbic acid. Some of the areas that could be explored include its role in skin health, immune function, and oxidative stress. Additionally, it may be interesting to investigate the potential use of this compound in the treatment of inflammatory conditions, such as arthritis or inflammatory bowel disease. Finally, further research could be done to explore the safety and efficacy of 3-O-Methylascorbic acid in different populations, such as children or the elderly.
Conclusion:
In conclusion, 3-O-Methylascorbic acid is a promising compound that has been shown to have a range of potential health benefits. Its improved stability and bioavailability make it an attractive alternative to traditional vitamin C, and it has been the subject of numerous scientific studies. While there are some limitations to using this compound, such as cost and availability, there are many potential future directions for research in this area. Overall, 3-O-Methylascorbic acid is a compound that is worthy of continued scientific investigation.
Méthodes De Synthèse
3-O-Methylascorbic acid is typically synthesized through the esterification of ascorbic acid with methanol. This process involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction. The resulting product is a stable, non-acidic form of vitamin C that can be easily incorporated into various formulations.
Applications De Recherche Scientifique
3-O-Methylascorbic acid has been the subject of numerous scientific studies, with research focusing on its potential health benefits. Some of the areas of research include its role in skin health, immune function, and oxidative stress. Studies have shown that 3-O-Methylascorbic acid may have antioxidant and anti-inflammatory properties, which could make it a useful ingredient in skincare products. Additionally, it has been suggested that 3-O-Methylascorbic acid may help to enhance immune function and protect against oxidative stress.
Propriétés
Numéro CAS |
13443-57-7 |
|---|---|
Nom du produit |
3-O-Methylascorbic acid |
Formule moléculaire |
C7H10O6 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C7H10O6/c1-12-6-4(10)7(11)13-5(6)3(9)2-8/h3,5,8-10H,2H2,1H3/t3-,5?/m0/s1 |
Clé InChI |
HFSCYDMAVALOIA-WWLRPLJCSA-N |
SMILES isomérique |
COC1=C(C(=O)OC1[C@H](CO)O)O |
SMILES |
COC1=C(C(=O)OC1C(CO)O)O |
SMILES canonique |
COC1=C(C(=O)OC1C(CO)O)O |
Synonymes |
3-O-methyl-L-ascorbic acid 3-O-methylascorbic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



